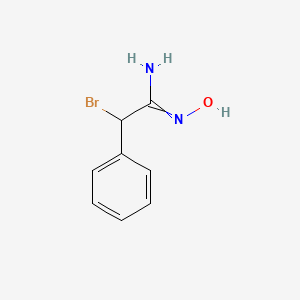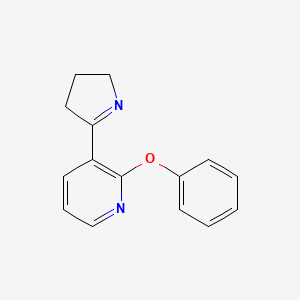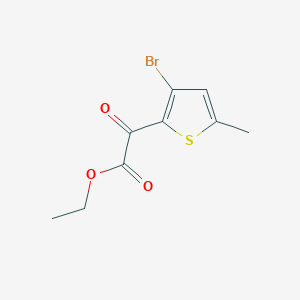![molecular formula C19H11BrF3NO2 B11822572 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a quinoline carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethenyl Group: The ethenyl group is introduced through a Heck reaction, where the quinoline derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states
Reduction: Alcohol or amine derivatives
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-[2-[4-(trifluoromethoxy)phenyl]ethenyl]quinoline-4-carboxylic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
6-Bromo-2-[2-[4-(methyl)phenyl]ethenyl]quinoline-4-carboxylic acid: Similar in structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H11BrF3NO2 |
|---|---|
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
6-bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H11BrF3NO2/c20-13-6-8-17-15(9-13)16(18(25)26)10-14(24-17)7-3-11-1-4-12(5-2-11)19(21,22)23/h1-10H,(H,25,26) |
Clave InChI |
JWFVREZGXKNIHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)

![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)





![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)

